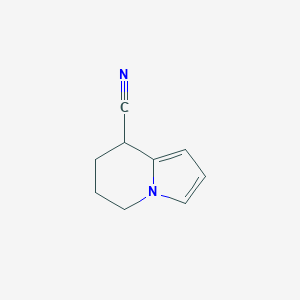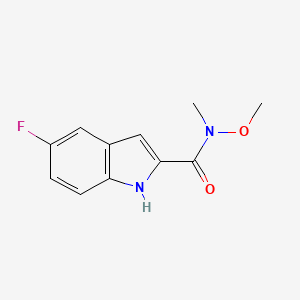![molecular formula C11H16N2O6S2 B8565780 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide](/img/structure/B8565780.png)
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide
描述
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with 2-(2-methoxyethoxy)ethanethiol. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
科学研究应用
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can mimic natural substrates of enzymes, leading to enzyme inhibition. The thioether linkage can also play a role in the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
2-Methoxyethanol: A glycol ether with similar solubility properties.
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the nitro and thioether functionalities.
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar in having the methoxyethoxy ethyl group but lacks the nitro and sulfonamide groups.
Uniqueness
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, sulfonamide group, and thioether linkage makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H16N2O6S2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O6S2/c1-18-4-5-19-6-7-20-11-3-2-9(21(12,16)17)8-10(11)13(14)15/h2-3,8H,4-7H2,1H3,(H2,12,16,17) |
InChI 键 |
OSACXFIIUFPLLL-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCSC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1-(1H-pyrrolo[2,3-c]pyridin-2-yl)-1-propanol](/img/structure/B8565705.png)




![1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-](/img/structure/B8565734.png)



![[1,1'-Biphenyl]-4-sulfonamide, 2'-amino-N-(4-hydroxybutyl)-](/img/structure/B8565750.png)



